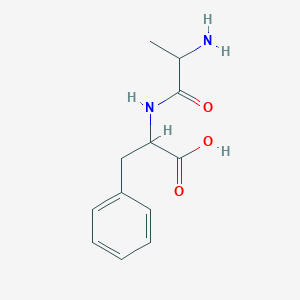

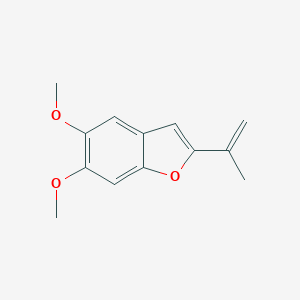

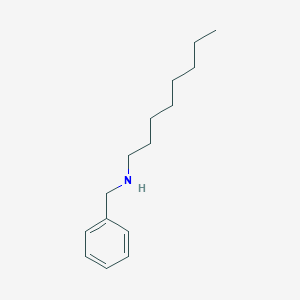

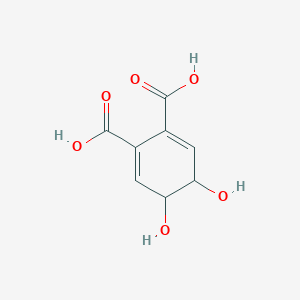

5,6-Dimethoxy-2-isopropenylbenzofuran

Descripción general

Descripción

The compound 5,6-Dimethoxy-2-isopropenylbenzofuran is a derivative of benzofuran, which is a naturally occurring compound. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are explored, which can provide insights into the characteristics of 5,6-Dimethoxy-2-isopropenylbenzofuran.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, an analogue of the 5,6-dimethoxy compound, 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan, was synthesized by dehydration of a hydroxyisopropyl derivative obtained from an aldehyde precursor . This suggests that similar synthetic routes could potentially be applied to synthesize 5,6-Dimethoxy-2-isopropenylbenzofuran by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as the one obtained from the coupling reaction of 5-chloro-1,3,3-methylenindoline with a dimethoxy benzoic acid, shows a complex system with indoline and isobenzofuran systems connected by an enamine carbon . The structure was crystallized in a specific space group, and Hirshfeld surface analysis along with DFT studies were used to analyze intermolecular interactions and electronic properties . These techniques could be applied to 5,6-Dimethoxy-2-isopropenylbenzofuran to gain a deeper understanding of its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives can be quite varied. For example, nitrobenzofuroxans can undergo Diels-Alder reactions with dienes to form a variety of adducts, with the regioselectivity strongly dependent on the substitution pattern . This indicates that 5,6-Dimethoxy-2-isopropenylbenzofuran could also participate in similar reactions, potentially leading to a range of products depending on its electronic and steric properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. For example, the polymorphism observed in 2,6-dimethoxybenzoic acid, where different crystalline forms exhibit distinct molecular conformations and intermolecular hydrogen bonding patterns, highlights the importance of molecular structure in determining physical properties . This suggests that the physical properties of 5,6-Dimethoxy-2-isopropenylbenzofuran, such as solubility and melting point, could be similarly influenced by its molecular conformation and crystal packing.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Studies

Synthetic Analogues : An analogue of 5,6-Dimethoxy-2-isopropenylbenzofuran, 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan, was synthesized and its NMR spectra compared with related compounds. This indicates its potential in synthetic chemistry studies (Fukui, Nakayama, & Tanaka, 1969).

Generation in Situ for Synthesis : The compound was generated in situ from dimethylacetal of 6-hydroxymethyl veratraldehyde, leading to oxygen-bridged adducts and naphthalenes. This method is significant for the generation of complex organic structures (Keay, Lee, & Rodrigo, 1980).

Biological and Medicinal Research

Antibacterial and Anticancer Properties : A study on Ligularia veitchiana found compounds including modified furanoeremophilane-type sesquiterpenes and benzofuran derivatives, exhibiting moderate activity against Staphylococcus aureus and potent activity against certain cancer cell lines. This suggests potential medicinal applications (Liu et al., 2010).

Cytotoxicity Studies : Another study synthesized analogues of 5,6-Dimethoxy-2-isopropenylbenzofuran and evaluated their cytotoxicity against human cancer cell lines, revealing significant activity and potential as cancer therapeutics (Deady & Rodemann, 2001).

Structural and Analytical Chemistry

Crystal Structure Analysis : Research into the crystal structure of a derivative of 5,6-Dimethoxy-2-isopropenylbenzofuran provided insights into molecular interactions and bonding, crucial for understanding its chemical behavior and potential applications (Sapari et al., 2019).

Synthetic Reactions and Derivatives : Studies have explored the synthesis of various derivatives, shedding light on the compound’s reactivity and potential for creating new molecules with diverse applications (Mustafa, Hishmat, & Younes, 1970).

Dimeric Benzofuran Derivatives : Research on dimeric benzofuran derivatives from Ligularia stenocephala roots, including 5,6-dimethoxy-2-isopropenylbenzofuran, offers insights into natural product chemistry and potential biological activities (Toyoda, Yaoita, & Kikuchi, 2005).

Additional Applications

- Chemical Constituent Studies : The compound has been isolated and studied in various plants, such as Ligularia stenocephala, contributing to the understanding of natural product chemistry and potential pharmacological applications (Yan, 2006).

Safety and Hazards

Direcciones Futuras

Propiedades

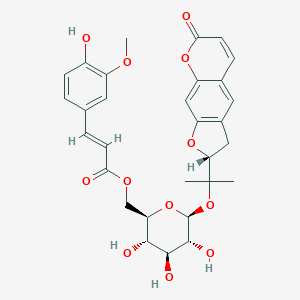

IUPAC Name |

5,6-dimethoxy-2-prop-1-en-2-yl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-8(2)10-5-9-6-12(14-3)13(15-4)7-11(9)16-10/h5-7H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZBZZKLSFFYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC2=CC(=C(C=C2O1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethoxy-2-isopropenylbenzofuran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the occurrence of 5,6-Dimethoxy-2-isopropenylbenzofuran?

A1: 5,6-Dimethoxy-2-isopropenylbenzofuran has been isolated from the roots of the Ligularia stenocephala plant. [, , , ] This plant, belonging to the Compositae family, is a source of various bioactive compounds. [, , ]

Q2: Have there been any other compounds isolated alongside 5,6-Dimethoxy-2-isopropenylbenzofuran from Ligularia stenocephala?

A2: Yes, several other compounds have been identified in Ligularia stenocephala alongside 5,6-Dimethoxy-2-isopropenylbenzofuran. These include:

- Ligulacephalins A, B, and C: Novel dimeric benzofuran derivatives identified as racemates. []

- Euparin: A known natural compound. []

- (R)-(-)-hydroxytremetone: A known natural compound. []

- Friedelinol and Friedelin: Triterpenoids found in various plant species. []

- 5-Acetyl-6-hydroxy-2-isopropenyl-benzofuran: A benzofuran derivative. []

- β-sitosterol: A common plant sterol. []

- 2-Isopropenyl-6-acetyl-8-methoxy-1,3-benzodioxin-4-one: A benzodioxin derivative. []

- Phthalic acid dibutyl ester: An ester of phthalic acid. []

- N-phenyl-2-naphthylamine: An aromatic amine. []

Q3: What spectroscopic techniques were used to characterize 5,6-Dimethoxy-2-isopropenylbenzofuran?

A3: While specific spectroscopic data isn't provided in the provided abstracts, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Ultraviolet-visible (UV) spectroscopy to elucidate the structure of natural products. [, ] These techniques provide information about the compound's molecular weight, functional groups, and connectivity.

Q4: What is the significance of identifying and characterizing compounds like 5,6-Dimethoxy-2-isopropenylbenzofuran from natural sources?

A4: Identifying and characterizing compounds from natural sources like plants is crucial for several reasons:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate](/img/structure/B158274.png)

![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)